[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine
Description
[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine is a substituted phenylhydrazine derivative characterized by a chlorine atom at the 5-position and a 2-methylpropyl (isobutyl) group at the 2-position of the benzene ring. This compound belongs to a class of hydrazines widely used in organic synthesis, particularly in the preparation of heterocycles such as pyrazoles, pyrazolines, and hydrazones . Its structural features—a bulky alkyl substituent and an electron-withdrawing chlorine atom—influence its reactivity, solubility, and stability compared to simpler phenylhydrazines.
Structure
3D Structure
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
[5-chloro-2-(2-methylpropyl)phenyl]hydrazine |
InChI |
InChI=1S/C10H15ClN2/c1-7(2)5-8-3-4-9(11)6-10(8)13-12/h3-4,6-7,13H,5,12H2,1-2H3 |
InChI Key |
RJRQHGRFXPKOSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)Cl)NN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chloro-2-(2-Methylpropyl)nitrobenzene
Hydrazine Formation
-
Reductive Amination :
-
Isolation :
Yield : 60–70% (lower due to competing amine formation).
Comparative Analysis of Methods
Critical Reaction Parameters
-
Temperature Control : Diazotization requires strict maintenance of 0–5°C to prevent diazonium salt decomposition.
-
pH Management : Reduction with NaHSO₃ proceeds optimally at pH 6.2–6.7.
-
Solvent Choice : Ethanol or water-ethanol mixtures improve solubility of intermediates.
Characterization and Validation
-
¹H NMR : Expected signals at δ 6.8–7.3 (aromatic protons), δ 2.5 (isobutyl CH), and δ 1.0 (isobutyl CH₃).
-
Mass Spectrometry : Molecular ion peak at m/z 212.1 (C₁₀H₁₃ClN₂).
-
Purity : HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of azines or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of potential drug candidates for various therapeutic areas.
Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(2-methylpropyl)phenyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine functional group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituents:
Notes:
- Steric Effects : The 2-methylpropyl group introduces significant steric bulk compared to smaller substituents like ethylthio or cyclopropylmethyl. This reduces reactivity in nucleophilic additions or cyclization reactions .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in , nitro in ) increase electrophilicity at the hydrazine moiety, enhancing reactivity in condensation reactions.
Physical and Stability Properties
Biological Activity
[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine is a synthetic organic compound characterized by its hydrazine functional group attached to a chlorinated aromatic ring. This compound has garnered attention in pharmacological research due to its potential biological activities, including antifungal and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound features a chloro substituent at the para position relative to the hydrazine moiety. Its unique combination of functional groups may influence its reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities, particularly in antifungal and anticancer applications.
Antifungal Activity
A study on phenylhydrazides revealed that compounds with hydrazine functionalities demonstrated significant antifungal activity against Candida albicans strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be less than 4 μg/mL, indicating strong efficacy against fluconazole-resistant strains .
Table 1: Antifungal Activity of Hydrazide Compounds
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Compound 1 | 1.9 | C. albicans SC5314 |
| Compound 2 | 4.0 | C. albicans 4395 |
| Compound 3 | <4.0 | Fluconazole-resistant strains |
The mechanisms of action for these compounds often involve the generation of reactive oxygen species (ROS), leading to cellular damage in fungal cells .
Anticancer Activity
Compounds similar to this compound have also shown promise in cancer research. For instance, certain hydrazones have been found to inhibit histone deacetylases (HDACs), which are crucial for cancer cell proliferation. One compound demonstrated IC50 values of 0.5 μM against HDAC1, indicating potent anticancer activity .
Case Studies
- Antifungal Mechanisms : In vitro studies demonstrated that treatment with phenylhydrazide compounds resulted in morphological changes in fungal mycelia and increased ROS production, suggesting a mechanism involving oxidative stress as a pathway for antifungal action .
- Anticancer Efficacy : Research on hydrazone derivatives indicated that they could effectively induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is a critical point for cell division.
Comparative Analysis
The biological activity of this compound can be compared to other structurally related compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| Phenylhydrazine | Simple phenyl ring with hydrazine | Lacks chloro and branched alkyl groups | Moderate antifungal activity |
| 4-Chloroaniline | Chloro-substituted aniline | Contains an amine instead of a hydrazine group | Limited antifungal properties |
| 1-(4-Chlorophenyl)hydrazine | Chloro-substituted phenyl attached to hydrazine | Different positioning of the chloro group | Antifungal activity similar to phenylhydrazine |
| This compound | Chloro group and branched alkyl chain | Unique structural features enhancing reactivity | Promising antifungal and anticancer properties |
Q & A
Q. What are the optimal synthetic routes for [5-Chloro-2-(2-methylpropyl)phenyl]hydrazine, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 5-chloro-2-(2-methylpropyl)benzaldehyde with hydrazine hydrate under reflux in ethanol or methanol (60–80°C, 6–12 hours) . Key parameters include stoichiometric ratios (1:1.2 aldehyde-to-hydrazine), solvent polarity, and temperature control to minimize side products like diazonium salts. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR : H and C NMR to confirm substituent positions (e.g., δ 1.2–1.4 ppm for 2-methylpropyl CH) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 227.08) .
- X-ray Crystallography : For solid-state conformation analysis, though crystal growth may require slow evaporation in DMSO/water .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (argon) at 2–8°C in amber glass vials to prevent oxidation and photodegradation. Stability assays (HPLC monitoring over 30 days) show <5% decomposition under these conditions. Avoid aqueous buffers (pH >7) due to hydrolysis risks .
Advanced Research Questions
Q. How does the steric bulk of the 2-methylpropyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The 2-methylpropyl group introduces steric hindrance, slowing reactions at the ortho-chloro position. Kinetic studies (e.g., SNAr reactions with piperidine) show a 40% reduced rate compared to unsubstituted analogs. Computational modeling (DFT, B3LYP/6-31G*) quantifies steric effects via %V values (~25% for 2-methylpropyl) .
Q. What mechanistic insights explain contradictory reports on its biological activity (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Contradictions arise from assay conditions. For example:
- Enzyme Inhibition : IC values (e.g., 12 µM for tyrosinase) require phosphate buffer (pH 6.8) and pre-incubation .
- Cytotoxicity : MTT assays in DMEM (pH 7.4) may show higher LC (e.g., 85 µM in HeLa cells) due to serum protein binding .
Resolve discrepancies using orthogonal assays (SPR for binding affinity, live-cell imaging for subcellular localization) .
Q. How can computational tools predict metabolic pathways and toxicity profiles for this compound?
- Methodological Answer : Use in silico platforms:
- ADMET Prediction : SwissADME for bioavailability (LogP ~2.8, high gastrointestinal absorption) .
- Toxicity : ProTox-II highlights hepatotoxicity (Probability: 0.72) via cytochrome P450 interactions. Validate with microsomal stability assays (e.g., rat liver S9 fractions) .
Comparative Analysis Table: Substituent Effects on Reactivity and Bioactivity
Key Recommendations for Experimental Design
- Control Experiments : Include hydrazine-free blanks to rule out autoxidation artifacts .
- Data Reproducibility : Triplicate runs with freshly prepared stock solutions (DMSO, <0.1% v/v) .
- Contradiction Mitigation : Cross-validate biological assays with structural analogs (e.g., 5-chloro-2-ethyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
